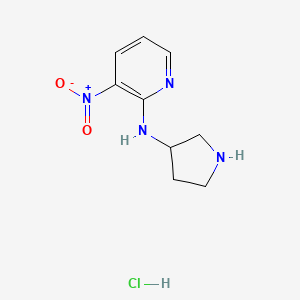![molecular formula C23H24N2OS2 B2401291 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034294-64-7](/img/structure/B2401291.png)
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone" is an intriguing chemical entity known for its unique molecular structure and potential applications in various scientific fields. This compound, containing a combination of thienopyridine and thiophenyl groups, is of interest in medicinal chemistry, materials science, and synthetic organic chemistry due to its diverse functional groups and reactive sites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multiple steps, starting with the construction of the thieno[3,2-c]pyridine ring system. One common approach involves the cyclization of suitable precursor molecules under acidic or basic conditions.
Thieno[3,2-c]pyridine Synthesis: : Precursors such as 2-aminothiophene and appropriate carbonyl compounds are cyclized using reagents like phosphorus oxychloride or acetic anhydride.
Attachment of Piperidine: : The intermediate thieno[3,2-c]pyridine is then subjected to nucleophilic substitution reactions with piperidine derivatives in the presence of a suitable base like sodium hydride or potassium carbonate.
Ketone Formation: : The final step involves the formation of the methanone group through Friedel-Crafts acylation or other suitable carbonylation reactions.
Industrial Production Methods
Industrial-scale production might employ continuous flow chemistry techniques to enhance yield and purity while reducing reaction times and costs. Optimized reaction conditions, such as temperature control, solvent selection, and reagent concentrations, are crucial for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thienopyridine or thiophenyl moieties, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions, such as catalytic hydrogenation, can modify the piperidine ring or other reducible sites within the molecule.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4)
Reduction: : Palladium on carbon (Pd/C), Sodium borohydride (NaBH4)
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), strong bases (e.g., NaH or K2CO3)
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones
Reduction Products: : Reduced heterocycles, amines
Substitution Products: : Various functionalized aromatic derivatives
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications across several scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules. Its reactive sites make it valuable in organic synthesis and catalyst development.
Biology: : Investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: : Could serve as a lead compound in drug development, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Wirkmechanismus
The compound's mechanism of action is highly dependent on its interaction with specific molecular targets. These targets may include:
Enzymes: : Inhibition or modulation of enzyme activity, potentially affecting biochemical pathways.
Receptors: : Binding to receptor sites, leading to agonistic or antagonistic effects.
The precise pathways and molecular interactions are subject to ongoing research, with studies focusing on its binding affinity, specificity, and resultant biological activity.
Vergleich Mit ähnlichen Verbindungen
Comparing (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone with other compounds reveals its unique properties and potential advantages:
Structural Similarity: : Compounds such as thienopyridine derivatives and thiophenyl-containing molecules share similarities but lack the combined functionality of both groups within a single molecule.
Unique Properties: : The integration of thienopyridine and thiophenyl groups provides unique electronic properties and reactive sites that are not present in simpler analogs.
List of Similar Compounds
Thienopyridine Derivatives: : Clopidogrel, Ticlopidine
Thiophenyl-Containing Compounds: : Thiophene, 2-thiophenecarboxaldehyde
Eigenschaften
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS2/c26-23(18-5-3-17(4-6-18)21-2-1-14-27-21)24-11-7-20(8-12-24)25-13-9-22-19(16-25)10-15-28-22/h1-6,10,14-15,20H,7-9,11-13,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDHGPAUNUQAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2401208.png)


![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)


![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2401221.png)
![N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide](/img/structure/B2401222.png)
![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)
![5-bromo-N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2401224.png)


![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/new.no-structure.jpg)
